molecular formula C21H23FN2O2 B4877202 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide

Cat. No. B4877202
M. Wt: 354.4 g/mol
InChI Key: JNIPHBQHOOEIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as FP-PEA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative and is known to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves its binding to the CB1 receptor. This binding results in the activation of the receptor and subsequent downstream signaling pathways. The exact nature of these pathways is still being studied, but it is believed that they play a role in regulating pain, mood, and appetite.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its binding to the CB1 receptor, it has also been shown to bind to other receptors, including the dopamine transporter and sigma-1 receptor. These interactions may contribute to its effects on pain, mood, and appetite. Additionally, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, making it a potentially useful tool for studying inflammatory processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation without the confounding effects of other compounds that may bind to multiple receptors. However, one limitation of using 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is its potential for off-target effects. As mentioned earlier, it has been shown to bind to other receptors in addition to the CB1 receptor, and these interactions may have unintended effects on experimental outcomes.

Future Directions

There are several potential future directions for research involving 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential as a tool for studying the endocannabinoid system in more detail. Additionally, its anti-inflammatory properties make it a promising candidate for studying inflammatory processes. Finally, further research is needed to fully understand the potential off-target effects of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide and how they may impact experimental outcomes.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, or 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, is a chemical compound with potential applications in scientific research. Its specificity for the CB1 receptor and anti-inflammatory properties make it a promising tool for studying a variety of physiological processes. However, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-fluorobenzoyl chloride with N-(1-phenylethyl)piperidine-4-carboxamide. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide. This synthesis method has been refined over time, resulting in higher yields and purity of the final product.

Scientific Research Applications

1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the endocannabinoid system. This system plays a critical role in regulating a variety of physiological processes, including pain, mood, and appetite. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and may be useful in studying the effects of CB1 receptor activation.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-10-12-24(13-11-17)21(26)18-8-5-9-19(22)14-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIPHBQHOOEIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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